endo-DNTT-PMI (DNTT-Precursor)
Description
endo-DNTT-PMI (DNTT-Precursor) is a specialized organic compound used in the synthesis of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor. DNTT-based materials are critical for organic field-effect transistors (OFETs) due to their exceptional charge-carrier mobility and thermal stability. The "endo" designation refers to the spatial arrangement of functional groups in the molecule, which influences its crystallinity and electronic properties. While detailed synthetic routes for endo-DNTT-PMI are proprietary, its isomer exo-DNTT-PMI is commercially available and serves as a key comparator .
Properties
IUPAC Name |
27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMSTHBKYOHKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Background and Significance
DNTT is a well-known organic semiconductor with excellent air stability and high charge carrier mobility, but its insolubility in common organic solvents limits solution-based device fabrication. To overcome this, soluble DNTT precursors such as endo-DNTT-PMI have been developed. These precursors can be spin-coated from solution and thermally converted into DNTT thin films, facilitating device fabrication through cost-effective and scalable solution processing techniques.
The preparation of endo-DNTT-PMI follows a multi-step synthetic route involving the introduction of the N-phenylmaleimide (PMI) moiety as a thermally labile protective group. The key steps include:
- Synthesis of the DNTT core precursor: The dinaphthothienothiophene skeleton is constructed through coupling reactions, often involving thiomethylation and subsequent ring-closure reactions.
- Introduction of the N-phenylmaleimide group: The PMI moiety is attached to the DNTT precursor, rendering it soluble and thermally convertible.
- Purification and characterization: The precursor is purified and characterized to confirm structure and purity before device application.
A typical preparation method described by TCI America involves mixing endo-DNTT-PMI with polystyrene in a 2:1 weight ratio, dissolving in chloroform to prepare a 1 wt% solution, and spin-coating onto treated substrates, followed by thermal annealing at 200 °C to convert the precursor into DNTT thin films.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Mixing | Combine endo-DNTT-PMI and polystyrene | Weight ratio 2:1 | Polystyrene acts as a binder to improve film formation |
| 2. Dissolution | Dissolve the mixture in chloroform | 1 wt% solution | Ensures homogeneous solution for spin coating |
| 3. Substrate Preparation | Clean and UV/O3 treat n+-Si/SiO2 substrate | - | Surface treatment improves film adhesion |
| 4. Spin Coating | Spin coat solution onto substrate | 500 rpm for 5 s, then 2000 rpm for 20 s | Produces uniform thin film |
| 5. Thermal Annealing | Heat substrate to convert precursor to DNTT | 200 °C for 10 min under air | PMI moiety eliminated, forming DNTT film |
| 6. Electrode Fabrication | Deposit Au source and drain electrodes | Vacuum deposition | Channel length: 20 or 200 μm; width: 1000 μm |
This method yields high-quality DNTT thin films suitable for organic field-effect transistors (OFETs) and memory devices.
Thermal Conversion and Mechanism
The endo-DNTT-PMI precursor undergoes thermal elimination of the N-phenylmaleimide group at approximately 200 °C, resulting in the formation of the insoluble DNTT molecule directly in the thin film. This reaction is crucial because it enables solution processing of the precursor followed by in-situ conversion to the active semiconductor. The thermal conversion also ensures that the final DNTT film retains the desirable molecular packing and electronic properties necessary for high device performance.
Comparative Notes on Preparation Methods
| Aspect | endo-DNTT-PMI Preparation | Alternative DNTT Preparation Methods |
|---|---|---|
| Solubility | Soluble precursor enables solution processing | DNTT itself is insoluble, requiring vacuum deposition |
| Thermal Conversion | Performed post-deposition at 200 °C | Not applicable for direct DNTT |
| Film Formation | Spin coating from solution with polystyrene binder | Vacuum evaporation or sublimation |
| Device Performance | High mobility (~1.18 cm²/Vs) | Comparable or slightly higher mobility for vacuum-processed films |
| Scalability | Amenable to large-area, low-cost processing | Limited by vacuum processing constraints |
Chemical Reactions Analysis
Types of Reactions
endo-DNTT-PMI primarily undergoes thermal conversion reactions. When heated to around 200°C, the compound eliminates the phenylmaleimide moiety, resulting in the formation of DNTT .
Common Reagents and Conditions
The thermal conversion of endo-DNTT-PMI to DNTT is typically carried out in an inert atmosphere to prevent oxidation. The process involves heating the compound on a substrate, which facilitates the formation of a thin film of DNTT .
Major Products Formed
The major product formed from the thermal conversion of endo-DNTT-PMI is dinaphthothiophene (DNTT), which is used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices .
Scientific Research Applications
endo-DNTT-PMI has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its key applications include:
Organic Field-Effect Transistors (OFETs): endo-DNTT-PMI is used as a precursor material for the fabrication of OFETs.
Nonvolatile Memory Devices: The compound is also used in the fabrication of nonvolatile memory devices, where its thermal conversion properties are leveraged to create stable and high-performance memory elements.
Flexible Electronics: Due to its solubility and processability, endo-DNTT-PMI is used in the development of flexible electronic devices, including sensors, displays, and solar cells.
Mechanism of Action
The primary mechanism of action of endo-DNTT-PMI involves its thermal conversion to DNTT. This process is facilitated by the elimination of the phenylmaleimide moiety upon heating. The resulting DNTT forms a polycrystalline thin film with high carrier mobility, making it suitable for use in various electronic devices .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) exo-DNTT-PMI (CAS 1269669-43-3)
- Structural Difference: The exo isomer features substituents on opposite sides of the molecular plane, leading to distinct packing behavior in solid-state applications.
- Commercial Availability : exo-DNTT-PMI is marketed at €739.00 per 50 mg (CymitQuimica, 2025), reflecting its high purity and niche application in OFET research .
- Applications : Both isomers serve as precursors for DNTT, but the endo configuration is theorized to yield higher charge-carrier mobility due to optimized molecular alignment.
(b) 2,6-Diphenylanthracene (CAS 95950-70-2)
- Role : A polycyclic aromatic hydrocarbon used in organic light-emitting diodes (OLEDs).
- Comparison: While 2,6-Diphenylanthracene shares DNTT-PMI’s application in organic electronics, it lacks the thienothiophene backbone critical for DNTT’s semiconductor performance. Its lower cost (€17,600.00 per gram, TCI Chemicals) reflects broader industrial utility .
(c) Benzo[b]thiophene-3-carboxylic Acid
- Role : A benzothiophene derivative utilized as a building block in organic synthesis.
- Comparison : This compound lacks the fused-ring system of DNTT-PMI, resulting in inferior thermal stability and charge transport properties. However, its solubility in polar solvents (€48.00 per 200 mg ) makes it advantageous for solution-processed devices .
Comparative Data Table
| Compound | CAS Number | Price (per unit) | Key Application | Structural Feature |
|---|---|---|---|---|
| endo-DNTT-PMI | Not Disclosed | Not Commercial | DNTT Synthesis | Endo-substituted thienothiophene |
| exo-DNTT-PMI | 1269669-43-3 | €739.00/50 mg | DNTT Synthesis | Exo-substituted thienothiophene |
| 2,6-Diphenylanthracene | 95950-70-2 | €17,600.00/g | OLEDs | Polycyclic aromatic hydrocarbon |
| Benzo[b]thiophene-3-carboxylic Acid | 14430-23-0 | €48.00/200 mg | Organic Synthesis | Monocyclic benzothiophene |
Sources: TCI Chemicals , CymitQuimica
Research Findings and Industrial Relevance
- Thermal Stability : DNTT-PMI isomers outperform 2,6-Diphenylanthracene and benzothiophene derivatives in thermal gravimetric analysis (TGA), with decomposition temperatures exceeding 300°C, a critical factor for high-temperature device fabrication .
- Electronic Performance : Theoretical studies suggest endo-DNTT-PMI-derived DNTT achieves hole mobilities >10 cm²/V·s, surpassing exo-DNTT-PMI (~5 cm²/V·s) due to enhanced molecular packing .
- Cost vs. Utility : The premium pricing of exo-DNTT-PMI underscores its role in cutting-edge research, whereas cheaper analogues like benzo[b]thiophene-3-carboxylic acid cater to large-scale synthetic workflows .
Biological Activity
Overview of endo-DNTT-PMI (DNTT-Precursor)
Chemical Structure and Properties
endo-DNTT-PMI, also known as DNTT-Precursor, is a derivative of the diketopyrrolopyrrole (DPP) family, which is known for its applications in organic electronics and photonics. The compound typically exhibits good thermal stability and solubility in organic solvents, making it suitable for various applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Activity
While specific research on the biological activity of endo-DNTT-PMI is limited, compounds in the DPP family have been studied for their potential biological effects. Here are some key points regarding their biological activity:
- Antioxidant Properties : Some DPP derivatives have shown antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents against diseases linked to oxidative damage.
- Cellular Uptake and Toxicity : Studies suggest that certain DPP compounds can penetrate cellular membranes effectively. However, their toxicity profiles vary significantly depending on the specific substituents on the DPP core structure. Evaluating the cytotoxicity of endo-DNTT-PMI is essential for its safe application in biomedical fields.
- Photodynamic Activity : DPP derivatives have been explored for their potential use in photodynamic therapy (PDT). This involves using light to activate photosensitizing agents that induce cell death in targeted cancer cells.
- Gene Expression Modulation : There is emerging evidence that some organic semiconductor materials can influence gene expression patterns in cells, potentially affecting cellular behavior and responses to environmental stimuli.
Table 1: Summary of Biological Activities of DPP Derivatives
| Biological Activity | Description |
|---|---|
| Antioxidant Activity | Reduces oxidative stress; potential therapeutic applications. |
| Cellular Uptake | Varies by compound; important for drug delivery systems. |
| Photodynamic Activity | Potential use in cancer therapy through light activation. |
| Gene Expression Modulation | May influence cellular behavior; requires further investigation. |
Case Studies
- DPP Derivatives in Cancer Therapy : A study investigated the effectiveness of a DPP derivative in PDT, demonstrating its ability to induce apoptosis in cancer cell lines when activated by specific wavelengths of light.
- Antioxidant Efficacy : Research focused on a series of DPP compounds revealed significant antioxidant properties, suggesting their potential as dietary supplements or therapeutic agents to combat oxidative stress-related diseases.
- Cellular Interaction Studies : Experiments assessing the cellular uptake of various DPP derivatives highlighted differences in membrane permeability, emphasizing the need for tailored approaches depending on the intended application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
